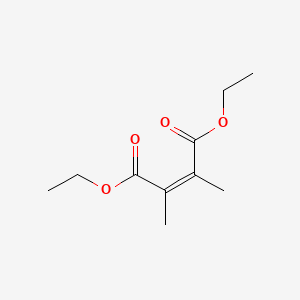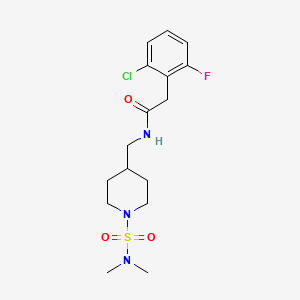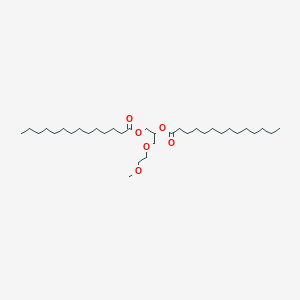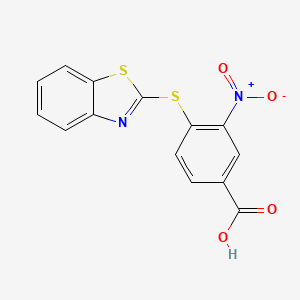
(Z)-Diethyl 2,3-dimethylmaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-Diethyl 2,3-dimethylmaleate”, also known as (Z)-DDM, is a chemical compound used in various fields of research and industry. It has a CAS Number of 22644-89-9 and a molecular weight of 200.23 . The compound is typically in the form of a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2,3-dimethylmaleate . The InChI code is 1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7- . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 200.23 .
Scientific Research Applications
Environmental Monitoring and Safety
Pesticide Exposure Monitoring : Studies have measured organophosphorus pesticide exposures in children living in agricultural communities, evaluating the impact of agricultural spraying on exposure and exploring factors such as age, sex, parental occupation, and residential proximity to fields (Koch et al., 2002).
Phthalate Exposure Assessment : Research has been conducted to determine levels of phthalates, like dimethyl and diethyl phthalate, in various environments, including skin wipes and foodstuffs. These studies examine the factors influencing phthalate levels and estimate dermal absorption or dietary intake, contributing to understanding human exposure to these compounds (Gong et al., 2014); (Guo et al., 2012).
Organophosphate Pesticide Exposure in Urban Settings : Investigations into organophosphorus pesticide exposure among urban and suburban preschool children with a focus on dietary sources have been conducted, providing insights into environmental safety and public health (Curl et al., 2002).
Photocatalytic and Environmental Remediation Applications
- Z-Scheme Photocatalysis : The application of Z-scheme photocatalysts in environmental remediation and energy conversion has been explored. This includes research on the degradation of organic pollutants, heavy metal ion redox, and micro-organisms inactivation. The study also discusses charge carrier transfer processes and photocatalytic reaction pathways, providing a comprehensive overview of the state-of-the-art and future trends in Z-scheme photocatalysis (Huang et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds, such as dimethyl fumarate, degrade into active metabolites that up-regulate the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway . This pathway is activated in response to oxidative stress .
Mode of Action
(Z)-Diethyl 2,3-dimethylmaleate likely interacts with its targets through a similar mechanism as dimethyl fumarate. It is thought to degrade into an active metabolite, which then up-regulates the Nrf2 pathway . This pathway plays a crucial role in cellular response to oxidative stress, suggesting that this compound may have antioxidant properties .
Biochemical Pathways
The activation of the nrf2 pathway suggests that it may influence cellular responses to oxidative stress . This could potentially affect a variety of downstream effects related to inflammation and cellular damage.
Pharmacokinetics
Similar compounds like dimethyl fumarate are known to undergo metabolism through the tricarboxylic acid (tca) cycle . The main metabolites of dimethyl fumarate are monomethyl fumarate (MMF), glucose, citric, and fumaric acid .
Result of Action
The activation of the nrf2 pathway suggests that it may have antioxidant properties, potentially protecting cells from oxidative damage .
properties
IUPAC Name |
diethyl (Z)-2,3-dimethylbut-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGSLDFLYDTMI-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\C(=O)OCC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2470191.png)


![N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2470195.png)


![1-(Azepan-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2470198.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide](/img/structure/B2470203.png)

![ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2470208.png)
![(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2470212.png)
